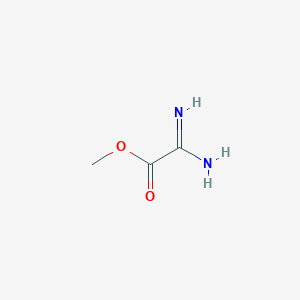
2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It has a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . This ring is substituted with a dimethylamino group, a morpholino group, and a 2-chlorophenyl-acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,5-triazine ring, which is a planar, aromatic ring. The electron-donating dimethylamino group and the electron-withdrawing 2-chlorophenyl-acetamide group would contribute to the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amino groups might be involved in acid-base reactions, while the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
A study highlighted the synthesis and evaluation of a novel anilidoquinoline derivative, closely related in structural motif to the given compound, for its efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, suggesting potential as a therapeutic agent against viral infections (Joydeep Ghosh et al., 2008).
Antifungal and Antibacterial Agents
Compounds with a morpholine group and triazine derivatives have been investigated for their antimicrobial properties. For instance, "2-(2-oxo-morpholin-3-yl)-acetamide derivatives" were identified as broad-spectrum antifungal agents against Candida and Aspergillus species. Modifications to the morpholin-2-one core significantly improved plasmatic stability while maintaining in vitro antifungal activity (D. Bardiot et al., 2015).
Neuroprotective Agents
N-acylaminophenothiazines, possessing structural features akin to the compound of interest, have been reported as neuroprotective agents displaying multifunctional activities for potential treatment of Alzheimer's disease. These compounds selectively inhibited butyrylcholinesterase and protected neurons against damage caused by free radicals (Gema C González-Muñoz et al., 2011).
Herbicide and Pesticide Development
Research on N-derivatives of acetamides, including those with chloro and morpholino groups, has been conducted to explore their potential as pesticides. Characterization by X-ray powder diffraction of these compounds shows promise in the development of novel pesticides (E. Olszewska et al., 2011).
Chemical Synthesis and Material Science
The synthesis of 1,3,5-triazine derivatives, involving dimethylamino and morpholino groups, underscores the compound's relevance in chemical synthesis and materials science. These derivatives have been synthesized for various applications, indicating the versatility of compounds with similar structural frameworks (Zhang Li-hu, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-24(2)17-21-15(22-18(23-17)25-7-9-27-10-8-25)12-20-16(26)11-13-5-3-4-6-14(13)19/h3-6H,7-12H2,1-2H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPVBYOTJBUOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)
![4-(2,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2360711.png)
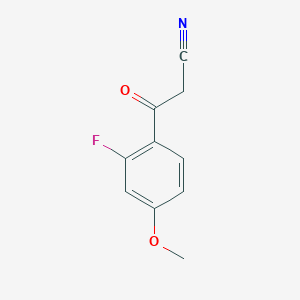

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2360715.png)
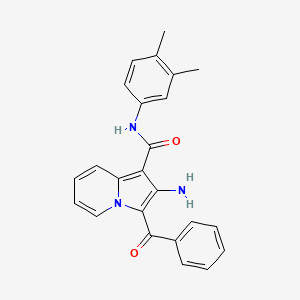

![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)
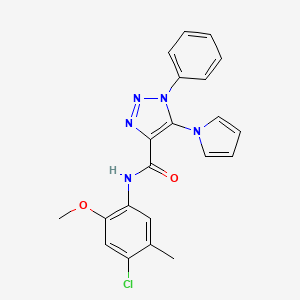
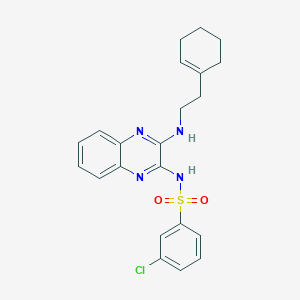
![1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2360728.png)
